

Introduction to 4-Bromo-3-methoxypyridine hydrochloride

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Compound of Interest

Compound Name: *4-Bromo-3-methoxypyridine hydrochloride*

Cat. No.: *B577676*

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4-Bromo-3-methoxypyridine hydrochloride is a substituted pyridine derivative. Such heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate solubility data is paramount for a range of applications, from early-stage drug discovery, where it influences the reliability of in vitro assays, to late-stage formulation development, where it dictates the feasibility of different administration routes.^{[1][2]}

Physicochemical Properties and Theoretical Solubility Considerations

To intelligently design solubility studies, it is essential to first consider the physicochemical properties of the molecule.

Known Properties:

Property	Value	Source
Molecular Formula	C6H7BrClNO	[3]
Molecular Weight	224.48 g/mol	[3]
Physical Form	Solid	[4]
Storage	Refrigerator (2-8°C), under inert atmosphere	[3]

The structure of **4-Bromo-3-methoxypyridine hydrochloride** suggests a molecule with moderate polarity. The pyridine nitrogen can act as a hydrogen bond acceptor, and in its protonated hydrochloride form, as a hydrogen bond donor. The methoxy group also contributes to its polarity. The bromine atom is a bulky, hydrophobic substituent that will influence its solubility in organic solvents. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges where the pyridine nitrogen remains protonated.

Methodologies for Solubility Determination

The solubility of a compound can be assessed in two primary ways: kinetically and thermodynamically. The choice between these methods depends on the stage of drug development and the required precision.[2]

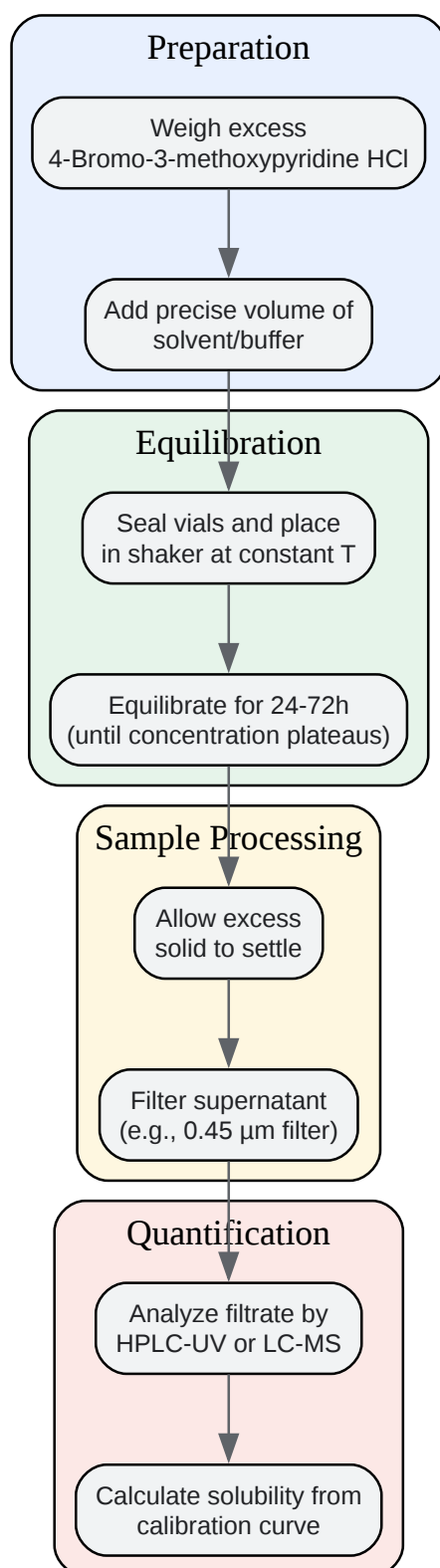
- **Kinetic Solubility:** This measures the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.[1][5] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[2][6]
- **Thermodynamic Solubility:** This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period until the concentration of the dissolved solute is constant.[1][7] This is the gold standard for lead optimization and formulation development.[2]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

- Preparation:
 - Accurately weigh an excess amount of **4-Bromo-3-methoxypyridine hydrochloride** into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Add a precise volume of the desired solvent or buffer to each vial. A typical starting point is 1-2 mL.
 - Include a minimum of three different aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8]
 - Include a range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane) to assess solubility in non-aqueous media.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or rotator set to a constant temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[8]
 - Allow the samples to equilibrate for a sufficient time. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[7][8]
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

- Filter the aliquot through a 0.45 μm or smaller pore size filter (e.g., PTFE or PVDF) to remove any remaining solid particles.
- Quantification:
 - Analyze the concentration of the dissolved **4-Bromo-3-methoxypyridine hydrochloride** in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV/MS.
 - Prepare a standard calibration curve of the compound in each solvent system to ensure accurate concentration determination.



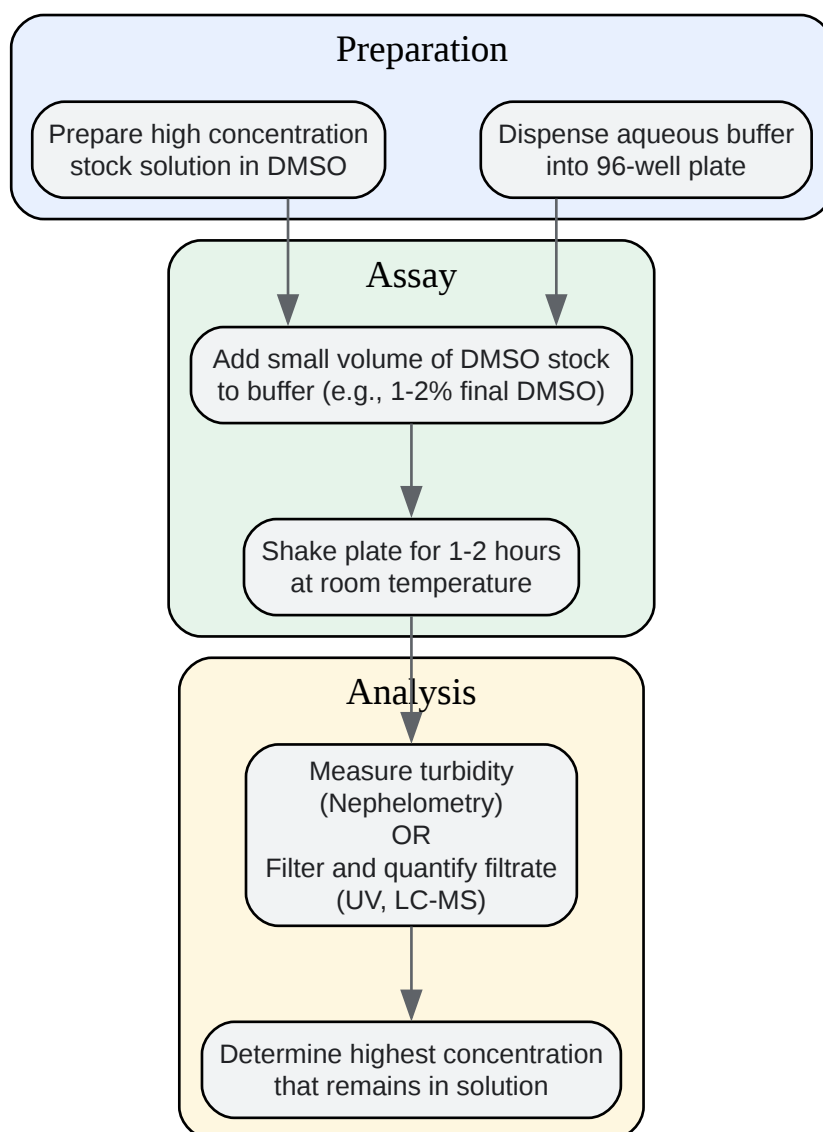
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Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

For higher throughput needs, a kinetic solubility assay provides a rapid assessment.

- Preparation:
 - Prepare a high-concentration stock solution of **4-Bromo-3-methoxypyridine hydrochloride** in 100% DMSO (e.g., 10 or 20 mM).[\[1\]](#)[\[6\]](#)
 - In a 96-well microplate, add the desired aqueous buffer to the wells.
 - Add a small volume of the DMSO stock solution to the buffer (e.g., 1-2 μ L into 100-200 μ L of buffer) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically $\leq 1-2\%$) to minimize its co-solvent effects.
- Incubation and Measurement:
 - Seal the plate and shake it at room temperature for a set period, typically 1-2 hours.[\[1\]](#)[\[6\]](#)
 - After incubation, measure the turbidity of each well using a nephelometer to detect precipitate formation.
 - Alternatively, for a direct concentration measurement, filter the contents of the wells using a solubility filter plate.
 - Analyze the concentration of the compound in the filtrate using a rapid method like UV-Vis plate reader or LC-MS/MS.[\[1\]](#)[\[5\]](#)



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Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The determined solubility data should be summarized in a clear and organized table.

Example Thermodynamic Solubility Data Table:

Solvent/Buffer	pH	Temperature (°C)	Solubility (mg/mL)	Solubility (µM)
0.1 N HCl	1.2	25		
Acetate Buffer	4.5	25		
Phosphate Buffer	6.8	25		
Water	~7	25		
Methanol	N/A	25		
Ethanol	N/A	25		

Safety and Handling

While a specific safety data sheet for **4-Bromo-3-methoxypyridine hydrochloride** is not widely available, related compounds such as 4-bromopyridine hydrochloride and 3-bromo-4-methylpyridine are known to cause skin, eye, and respiratory irritation.[9][10]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11]
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[3][4]

By following the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately determine the solubility profile of **4-Bromo-3-methoxypyridine hydrochloride**, a critical step in advancing its potential as a valuable chemical entity.

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